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Compound of Interest

Compound Name: 3h-Indole-2-carbaldehyde

Cat. No.: B15072397 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-

Indole-2-carbaldehyde (CAS No: 19005-93-7), a key heterocyclic aldehyde used in the

synthesis of various pharmaceutical and biologically active compounds. This document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its structural characterization through Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the

tautomeric form 3H-Indole-2-carbaldehyde was specified, the stable and commercially

available isomer is 1H-Indole-2-carbaldehyde, and as such, the data herein pertains to the

latter.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and Mass

Spectrometry for 1H-Indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.88 Singlet - H-1' (Aldehyde)

7.77 Doublet 8.1 H-4

7.48 Doublet 8.3 H-7

7.41 Triplet 7.0 H-6

7.30 Singlet - H-3

7.20 Triplet 7.4 H-5

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm Assignment

182.89 C-1' (Aldehyde Carbonyl)

138.80 C-7a

136.87 C-2

128.25 C-6

124.37 C-4

122.20 C-5

115.60 C-3

113.28 C-7

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~1650 Strong C=O Stretch (Aldehyde)

~1600-1450 Medium-Strong C=C Stretch (Aromatic)

~1350 Medium C-N Stretch

~750 Strong
C-H Bending (Ortho-

disubstituted benzene)

Note: The IR data is based on typical values for indole and aldehyde functional groups as a

specific spectrum with detailed assignments was not available in the searched literature.

Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment

145 High [M]⁺ (Molecular Ion)

144 High [M-H]⁺

116 Medium [M-CHO]⁺

89 Medium [M-CHO-HCN]⁺

Ionization Method: Electron Ionization (EI). The fragmentation pattern is proposed based on the

structure and typical fragmentation of aromatic aldehydes.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of solid 1H-Indole-2-carbaldehyde in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use
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of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent

peaks in the ¹H NMR spectrum.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum

and improve sensitivity.

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift

scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1H-Indole-2-carbaldehyde with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid 1H-Indole-2-carbaldehyde into

the mass spectrometer, typically using a direct insertion probe. The sample is then heated

under vacuum to promote volatilization.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion

([M]⁺), and to fragment into smaller charged species.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualizations
The following diagrams illustrate the general workflows and relationships relevant to the

spectroscopic analysis of organic compounds.
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Caption: Workflow for the spectroscopic identification of an organic compound.

1H-Indole-2-carbaldehyde
(Vaporized) Electron Beam (70 eV) Molecular Ion [M]⁺

(m/z = 145)
Ionization

Fragment Ion [M-H]⁺
(m/z = 144)- H•

Fragment Ion [M-CHO]⁺
(m/z = 116)

- CHO•
Fragment Ion [M-CHO-HCN]⁺

(m/z = 89)
- HCN
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Caption: Proposed fragmentation pathway for 1H-Indole-2-carbaldehyde in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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